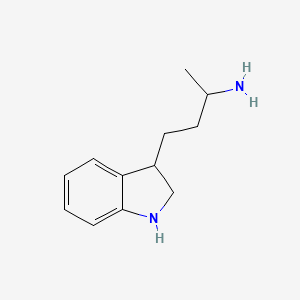

4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine

Description

Contextualization of the Dihydroindole (Indoline) Moiety in Bioactive Chemical Entities

The indoline (B122111) structure, also known as 2,3-dihydroindole, is a bicyclic heterocyclic compound that is widely recognized as a "privileged scaffold" in drug discovery. nih.gov This designation stems from its recurrence in a multitude of natural and synthetic compounds that exhibit significant pharmacological properties. researchgate.net Its unique three-dimensional structure and synthetic tractability make it an attractive backbone for the design of novel bioactive molecules.

The history of indole-related scaffolds in chemistry dates back to the 19th century. rsc.orgillinois.edu While the indole (B1671886) nucleus has been extensively studied for over a century, the indoline scaffold, its reduced form, has garnered significant interest in more recent years as researchers seek new chemical space and structural diversity. researchgate.netbenthamdirect.comeurekaselect.com Historically, research focused on the more aromatic and planar indole ring, found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506). nih.gov

In contemporary medicinal chemistry, the indoline moiety is being increasingly exploited as a core structure in the development of drugs for a wide range of diseases. researchgate.net Researchers have successfully designed indoline-based compounds with potent activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net For instance, certain indoline-2-one derivatives have emerged as compelling candidates for cancer treatment, demonstrating the scaffold's potential in modern therapeutic development. rsc.orgillinois.edu This renewed interest is driven by the scaffold's ability to be synthetically modified, producing libraries of compounds with potent and often selective biological activities. nih.gov

The structural versatility of the indoline ring system allows for extensive chemical modification, leading to a wide array of derivatives with diverse biological functions. nih.gov The nitrogen atom and various positions on the benzene (B151609) and pyrroline (B1223166) rings can be functionalized to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This adaptability has made the indoline scaffold a focal point in academic studies aimed at discovering novel therapeutic agents. researchgate.net

Academic research has demonstrated that indoline derivatives can be tailored to interact with a variety of biological targets. For example, specific derivatives have been synthesized and evaluated as potent and selective α1A-adrenoceptor antagonists, which have potential applications in treating benign prostatic hyperplasia. acs.org Other studies have focused on developing new synthetic strategies to create 2,3-dihydroindole derivatives as potential neuroprotective and antioxidant agents, leveraging the scaffold's favorable biological profile. nih.gov The ability to generate structurally diverse libraries of indoline compounds is crucial for exploring their full potential and identifying new lead compounds for drug development. researchgate.net

Table 1: Examples of Biologically Active Indoline Derivatives in Academic Research

| Derivative Class | Biological Activity/Target | Reference |

|---|---|---|

| 3-(4-hydroxyphenyl)indoline-2-ones | Anticancer | rsc.orgillinois.edu |

| Substituted Indolines | α1A-Adrenoceptor Antagonists | acs.org |

| General Indoline Structures | Antibacterial, Anti-inflammatory | nih.govresearchgate.net |

Role of the Butan-2-amine Side Chain as a Pharmacological Vector

Aliphatic amine functionalities are ubiquitous in pharmaceuticals and play a pivotal role in molecular recognition. At physiological pH, the amine group is typically protonated, bearing a positive charge. This cationic center is crucial for forming strong electrostatic (ionic) interactions with negatively charged amino acid residues, such as aspartate and glutamate, within a receptor's binding pocket. vu.nl

These interactions are fundamental to the affinity and specificity of a ligand for its target. researchgate.net Beyond ionic bonding, the amine's hydrogen atoms can act as hydrogen bond donors, further stabilizing the ligand-receptor complex. mdpi.com This ability to engage in multiple, high-energy interactions makes the aliphatic amine a key anchor for many drugs, ensuring precise orientation and effective binding to the target protein or enzyme. vu.nl

A critical feature of the butan-2-amine side chain is its chirality. The second carbon atom in the chain is bonded to four different groups (a methyl group, an ethyl group, an amine group, and a hydrogen atom), making it a chiral center or stereocenter. quora.com Consequently, the butan-2-amine moiety can exist as two distinct, non-superimposable mirror images known as enantiomers: (R)-butan-2-amine and (S)-butan-2-amine.

This stereochemistry is of paramount importance in pharmacology because biological systems, including receptors, enzymes, and nucleic acids, are themselves chiral. This inherent chirality often leads to stereoselective interactions, where one enantiomer of a drug fits into a receptor binding site much more effectively than its mirror image, akin to a left hand fitting into a left-handed glove. This difference in fit can result in one enantiomer exhibiting significantly higher potency, a different biological activity, or a better safety profile than the other. Therefore, the specific stereoconfiguration of the butan-2-amine stereocenter in 4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine is expected to be a critical determinant of its biological activity.

Rationale for Academic Investigation of this compound

The academic investigation of this compound is driven by a compelling rationale built on the principles of medicinal chemistry and drug design. The molecule represents a strategic combination of a proven heterocyclic scaffold with a pharmacologically significant side chain, creating a novel chemical entity with the potential for unique biological activity.

The primary rationale stems from the concept of molecular hybridization, where two distinct pharmacophores are combined to create a new molecule with potentially enhanced or novel properties. The indoline core serves as a rigid, three-dimensional anchor that is known to be well-tolerated biologically and is present in numerous bioactive compounds. nih.govresearchgate.net Its saturated pyrroline ring offers greater conformational flexibility compared to the planar indole ring system of its unsaturated analog, 4-(1H-indol-3-yl)butan-2-amine. theclinivex.comepa.gov This increased three-dimensionality can allow for more optimal interactions within the complex topography of a protein binding site.

The butan-2-amine side chain provides a key point of interaction, capable of forming strong ionic and hydrogen bonds, which are critical for high-affinity binding to many biological targets. vu.nl The presence of a stereocenter in this side chain introduces an element of stereochemical specificity, allowing for the investigation of how different spatial arrangements of the amine group affect biological activity. By synthesizing and testing specific stereoisomers, researchers can probe the chiral recognition requirements of target receptors.

Therefore, the academic pursuit of this compound is aimed at exploring a novel area of chemical space. The investigation seeks to determine whether the unique combination of a flexible, privileged indoline scaffold and a stereochemically defined amine side chain can lead to new lead compounds with valuable pharmacological profiles for a range of therapeutic targets.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Indole |

| Dihydroindole (Indoline) |

| Tryptophan |

| Serotonin |

| (R)-butan-2-amine |

| (S)-butan-2-amine |

Unexplored Research Avenues and Gaps in Current Chemical Biology Literature

A thorough review of the current scientific literature reveals a significant gap in the knowledge surrounding this compound. There is a conspicuous absence of studies detailing its synthesis, characterization, or biological activity. This lack of information presents a compelling case for its investigation as a novel chemical entity. The primary unexplored avenue is the systematic evaluation of its biological effects across a range of assays.

The indoline scaffold is known to interact with a variety of biological targets. For instance, derivatives have been investigated for their affinity for melatonin (B1676174) receptors, suggesting potential roles in regulating circadian rhythms and neuroprotection. nih.gov Furthermore, the broader indole class of compounds has been shown to possess anticancer, anti-HIV, and antimicrobial properties. mdpi.comresearchgate.netnih.gov However, it remains unknown which, if any, of these activities are recapitulated in this compound.

The chirality of the butan-2-amine side chain is another critical, yet unexplored, aspect. It is well-established that enantiomers of a chiral compound can have dramatically different biological activities. ontosight.ai The separate synthesis and comparative biological evaluation of the (R)- and (S)-enantiomers of this compound is a crucial research gap that needs to be addressed to fully understand its potential.

| Research Gap | Potential Area of Investigation | Rationale |

| Biological Activity Profile | High-throughput screening against various cell lines and receptor panels. | To identify potential therapeutic areas such as oncology, neurobiology, or infectious diseases. |

| Stereospecific Effects | Synthesis and comparative testing of (R)- and (S)-enantiomers. | To determine if the biological activity is stereospecific, which is critical for target interaction. |

| Mechanism of Action | Target identification and validation studies for any observed biological activity. | To understand how the compound exerts its effects at a molecular level. |

| Synthetic Accessibility | Development of efficient and scalable synthetic routes. | To enable further research and potential development. |

Potential as a Novel Chemical Probe or Lead Compound in Mechanistic Research

Given the rich pharmacology of indole and indoline derivatives, this compound holds considerable promise as both a chemical probe and a lead compound for drug discovery. ontosight.aichim.it

As a Chemical Probe:

A chemical probe is a small molecule used to study biological systems. Indole derivatives are known to possess intrinsic fluorescence, which can be exploited for developing fluorescent probes for sensing and imaging. nih.gov It is plausible that this compound could be functionalized to create probes for specific biological targets. For example, the amine group could be modified with a fluorophore or a reactive group for covalent labeling of proteins. Such probes could be invaluable for studying enzyme activity or receptor localization within cells.

As a Lead Compound:

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and requires modification to improve its properties. The structural similarity of the indoline core to neurotransmitters like serotonin and melatonin suggests that this compound could be a starting point for developing novel modulators of neuroreceptors. rsc.org The amine side chain is a common feature in many neurologically active drugs, and its structure could be systematically modified to optimize potency and selectivity for a particular target. drugbank.com

The potential applications of this compound are summarized in the table below:

| Potential Application | Rationale based on Structural Features |

| Neuropharmacology | The indoline core mimics endogenous neurotransmitters, and the amine side chain is common in CNS-active drugs. nih.govdrugbank.com |

| Oncology | Indole derivatives have shown promise as anticancer agents and inhibitors of key signaling pathways. researchgate.netmdpi.com |

| Antimicrobial Drug Discovery | The indole scaffold is present in many compounds with antibacterial and antiviral activity. mdpi.comnih.gov |

| Fluorescent Probe Development | The indole nucleus can serve as a fluorophore for biological imaging and sensing applications. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dihydro-1H-indol-3-yl)butan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,9-10,14H,6-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNGGOZBDOJQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CNC2=CC=CC=C12)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4 2,3 Dihydro 1h Indol 3 Yl Butan 2 Amine and Its Analogues

De Novo Synthesis of the 2,3-Dihydro-1H-indole Core

The 2,3-dihydro-1H-indole, also known as indoline (B122111), is a privileged scaffold in numerous biologically active compounds. Its synthesis can be approached through various catalytic and stereoselective methods, followed by functionalization at the C-3 position.

Catalytic and Stereoselective Construction of the Dihydroindole Ring System

The construction of the dihydroindole ring system can be achieved through several catalytic methods, including the reduction of indoles or the cyclization of appropriately substituted precursors. A notable approach involves the asymmetric hydrogenation of indoles. For instance, the use of a Pd(TFA)₂/H₈-BINAP catalyst system allows for the enantioselective cis-hydrogenation of 2,3-disubstituted indoles to yield the corresponding dihydroindoles with high stereocontrol.

Another powerful strategy is the copper(I)-hydride (CuH) catalyzed synthesis of 2,3-disubstituted indolines. This method offers high diastereoselectivity and enantioselectivity, providing a direct route to chiral indolines. Furthermore, synthetic strategies starting from 2-oxindoles have been developed, involving the reduction of the lactam and other functional groups to afford the dihydroindole core. mdpi.comnih.gov Cascade reactions, such as a one-pot nitro reduction/dearomatization cascade, have also been employed to construct polycyclic indoline scaffolds. rwth-aachen.de

A diastereoselective approach for synthesizing chiral 2,3-disubstituted indolines involves the formal [3+2]-cycloaddition of arynes with γ-amino-α,β-unsaturated esters. This method provides rapid access to functionalized indolines with good control over the relative stereochemistry.

Table 1: Comparison of Catalytic Systems for Dihydroindole Synthesis

| Catalytic System | Substrate | Key Features | Reference |

| Pd(TFA)₂/H₈-BINAP | 2,3-Disubstituted Indoles | Enantioselective cis-hydrogenation | N/A |

| Copper(I)-Hydride (CuH) | Styrenes and Anilines | High diastereo- and enantioselectivity | N/A |

| Iron/Acidic Conditions | Nitro-substituted Precursors | One-pot cascade reaction | rwth-aachen.de |

| Aryne Chemistry | γ-Amino-α,β-unsaturated esters | Diastereoselective [3+2]-cycloaddition |

Functionalization Approaches for C-3 Position in Dihydroindoles

Once the dihydroindole core is synthesized, the next critical step is the introduction of a substituent at the C-3 position. This can be achieved through various functionalization strategies.

One direct method is the C-3 regioselective hydroarylation of N-H indoles under acidic conditions to generate 3-arylindolines. nih.gov This approach leverages the inherent reactivity of the indole (B1671886) nucleus to introduce aryl groups at the desired position.

For the introduction of alkyl chains, iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols can be employed for the C-3 alkylation of indolines. organic-chemistry.org This method offers a versatile route to a range of C-3 substituted indolines. Additionally, directing group strategies can be utilized to control the regioselectivity of C-H functionalization, enabling the introduction of various substituents at the C-3 position. nih.gov

Synthesis of the Butan-2-amine Moiety and its Enantiomers

The chiral butan-2-amine moiety is a key component of the target molecule. Its asymmetric synthesis can be accomplished using either chiral auxiliary-based methods or catalytic asymmetric hydrogenation.

Chiral Auxiliary-Based Methods for Asymmetric Synthesis of the Amine

Chiral auxiliaries are powerful tools for controlling stereochemistry in the synthesis of chiral amines. sigmaaldrich.com Reagents such as tert-butanesulfinamide have been extensively used for the asymmetric synthesis of a wide variety of amines. yale.edu The general approach involves the condensation of the chiral auxiliary with a ketone to form a chiral sulfinylimine, followed by diastereoselective reduction and subsequent removal of the auxiliary to afford the enantiomerically enriched amine.

Catalytic Asymmetric Hydrogenation for Chiral Amine Formation

Catalytic asymmetric hydrogenation of imines is a highly efficient and atom-economical method for the synthesis of chiral amines. nih.govacs.org This approach has been widely adopted in both academic and industrial settings. bohrium.com Various transition metal catalysts, including those based on iridium, rhodium, and palladium, have been developed for this transformation. chinesechemsoc.orgacs.org

For the synthesis of butan-2-amine, the corresponding imine can be subjected to asymmetric hydrogenation using a chiral catalyst. For example, iridium catalysts bearing chiral phosphine-amine-phosphine ligands have shown high efficiency and enantioselectivity in the hydrogenation of dialkyl imines. chinesechemsoc.org The choice of ligand is crucial for achieving high levels of stereocontrol. A semi-preparative synthesis of (S)-butan-2-amine has been reported, demonstrating the scalability of these methods. researchgate.net

Table 2: Chiral Catalysts for Asymmetric Hydrogenation of Imines

| Metal | Chiral Ligand Type | Substrate Scope | Key Features | Reference |

| Iridium | Spiro Phosphine-Amine-Phosphine | Dialkyl Imines | High yield and enantioselectivity | chinesechemsoc.org |

| Rhodium | Bisaminophosphine | Various Imines | Highly effective | acs.org |

| Palladium | Various Phosphine (B1218219) Ligands | Imines and Enamines | Broad applicability | nih.gov |

Convergent and Divergent Synthesis of the Complete 4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine Scaffold

The final assembly of the target molecule can be achieved through convergent or divergent synthetic strategies.

A convergent synthesis involves the separate synthesis of the key fragments—the C-3 functionalized dihydroindole and the chiral butan-2-amine moiety—followed by their coupling in a later stage. This approach is often more efficient for complex molecules as it allows for the optimization of the synthesis of each fragment independently. A potential convergent route would involve the alkylation of a C-3 metallated or activated dihydroindole with a suitable electrophile containing the butan-2-amine precursor, or a nucleophilic substitution reaction between a C-3 electrophilic dihydroindole and the chiral butan-2-amine. For instance, a convergent synthesis of 2,3-disubstituted indolines has been reported through a sequence of conjugate addition and free radical-mediated aryl amination. nih.gov

A divergent synthesis would involve the construction of a common intermediate that can be subsequently modified to generate a library of analogues of the target molecule. nih.gov For example, a C-3 functionalized indole could serve as a common intermediate. Reduction of the indole ring to the dihydroindole could be followed by various modifications of the C-3 side chain to introduce the butan-2-amine moiety or its analogues.

The coupling of the two fragments can be envisioned through standard carbon-carbon bond-forming reactions. For example, if the C-3 position of the dihydroindole is functionalized with a leaving group, a nucleophilic substitution with a suitable organometallic reagent derived from a protected butan-2-amine precursor could be employed. Alternatively, a C-3 functionalized dihydroindole bearing an aldehyde or ketone could undergo a reductive amination with the chiral butan-2-amine.

Modular Assembly Techniques (e.g., fragment coupling)

Modular or convergent synthesis provides a powerful strategy for constructing complex molecules like this compound. This approach involves the independent synthesis of key structural fragments of the target molecule, which are then coupled together in the final stages. This method allows for greater flexibility in creating analogues, as different versions of each fragment can be prepared and combined.

For this specific target, a logical fragmentation would be between the indoline core and the butan-2-amine side chain. A synthetic plan could involve:

Synthesis of a functionalized indoline fragment: An indoline ring bearing a reactive group at the C3 position, such as a leaving group (e.g., halide) or a functional group suitable for coupling (e.g., an aldehyde or boronic ester), is prepared.

Synthesis of the butan-2-amine side chain: A four-carbon chain with a protected amine at the C2 position and a nucleophilic or electrophilic handle at the C4 position is synthesized.

Fragment Coupling: The two fragments are joined via a carbon-carbon bond-forming reaction. For example, the coupling of an indol-3-yl Grignard reagent with a suitable electrophile on the side chain, followed by reduction of the indole to an indoline.

An alternative modular approach is the interrupted Fischer indole synthesis, which can build a fused indoline ring scaffold through the condensation of hydrazines with latent aldehydes, providing a convergent route to the core structure. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions in Indoline-Amine Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, offering a wide array of reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are instrumental in the synthesis of the indoline-amine scaffold.

One key strategy is the intramolecular C-H amination of β-arylethylamine derivatives. mdpi.com This reaction uses a palladium(II) catalyst to form the indoline ring directly from an open-chain precursor, offering high efficiency and atom economy. mdpi.com The choice of protecting group on the amine is crucial for the success of this transformation. mdpi.com

Furthermore, palladium-catalyzed reactions can be used to construct 3-substituted indoles, which are precursors to the target dihydroindole structure. A notable example is an enantioselective alkene difunctionalization reaction. nih.gov This process involves an intramolecular oxypalladation followed by the addition of an indole nucleophile to a quinone methide intermediate, rapidly building molecular complexity around the indole framework. nih.gov The resulting 3-substituted indole can then be reduced to the desired indoline.

The table below summarizes representative palladium-catalyzed reactions applicable to indoline synthesis.

| Reaction Type | Catalyst/Ligand | Substrates | Key Features |

| Intramolecular C-H Amination | Pd(OAc)2 / PhI(OAc)2 | 2-Pyridinesulfonyl-protected phenethylamines | Forms indoline ring directly; good functional group tolerance. mdpi.com |

| Alkene Difunctionalization | Pd(MeCN)2Cl2 / iPrQuinox | o-Hydroxystyrenes and indole nucleophiles | Highly enantioselective and diastereoselective; rapid complexity generation. nih.gov |

| Buchwald-Hartwig Amination | Pd2(dba)3 / Bulky phosphine ligands | Aryl halides and amines | Forms C-N bonds for indoline ring closure or N1-arylation. researchgate.netorganic-chemistry.org |

| Suzuki Coupling | Palladium catalyst | 3-Iodoindoles and boronic acids | Forms C-C bonds at the C3 position for side-chain attachment. acs.org |

Multicomponent Reaction Methodologies for Scaffold Diversification

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. These reactions are particularly valuable for creating diverse molecular libraries from simple building blocks.

A powerful MCR for the synthesis of 3-aminoindolines involves a copper-catalyzed three-component coupling of a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne. ias.ac.in This cascade process first forms a propargylamine (B41283) intermediate, which then undergoes an in-situ cyclization to yield the densely substituted indoline core. ias.ac.in This method is general for a wide range of substrates, allowing for significant diversification at three points on the scaffold. ias.ac.in

Similarly, iron-catalyzed three-component coupling-cycloisomerization reactions of aldehydes, terminal alkynes, and amines can produce a diverse array of heterocyclic compounds, including quinoline (B57606) derivatives that share synthetic precursors with indolines. mdpi.com The use of inexpensive and environmentally friendly iron catalysts makes this an attractive approach. mdpi.com

Methodologies for Derivatization and Scaffold Diversification

Once the core this compound structure is synthesized, its properties can be finely tuned through systematic derivatization at several key positions.

Systematic Modification of the Dihydroindole Nitrogen (N1)

The nitrogen atom of the dihydroindole ring (N1) is a prime site for modification. Its secondary amine character allows for a variety of functionalization reactions.

N-Alkylation: The N1 position can be readily alkylated using alkyl halides in the presence of a base (e.g., NaH in DMF). This allows for the introduction of a wide range of alkyl and benzyl (B1604629) groups. mdpi.com

N-Acylation: Acylation of the indoline nitrogen introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. This is typically achieved using acyl chlorides or anhydrides. researchgate.netnih.gov Thioesters have also been reported as a stable and chemoselective acyl source for the N-acylation of indoles. nih.govbohrium.com A direct acylation using carboxylic acids in the presence of boric acid has also been described, offering an economical alternative. clockss.org

N-Arylation: The introduction of an aryl group at the N1 position can be accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, using a palladium catalyst with bulky, electron-rich phosphine ligands, is effective for coupling indoles and indolines with aryl halides and triflates. organic-chemistry.orgnih.govwikipedia.org Copper-catalyzed Ullmann condensation, often employing diamine ligands, provides another reliable route to N-arylindoles. acs.org

Functionalization of the Butan-2-amine Nitrogen

The primary amine of the butan-2-amine side chain is a versatile handle for introducing a wide array of functional groups, significantly expanding the chemical space of the scaffold.

Acylation: The primary amine can be easily converted into secondary amides or sulfonamides through reaction with acyl chlorides, anhydrides, or sulfonyl chlorides, often in the presence of a non-nucleophilic base like pyridine. orgoreview.com This is a robust and widely used method for derivatizing primary amines. organic-chemistry.orgmdpi.comias.ac.in

Reductive Amination: Reductive amination (also known as reductive alkylation) provides a controlled method for introducing additional alkyl groups to form secondary or tertiary amines. wikipedia.orgmasterorganicchemistry.com The reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This method avoids the over-alkylation problems often associated with direct alkylation using alkyl halides. masterorganicchemistry.com

Carbamate/Urea Formation: Reaction with chloroformates or isocyanates can convert the primary amine into carbamates and ureas, respectively, which are important functional groups in medicinal chemistry.

The table below outlines common derivatization reactions for the butan-2-amine nitrogen.

| Reaction Type | Reagents | Product Functional Group |

| Acylation | Acyl Chloride (R-COCl), Base | Secondary Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃ | Secondary or Tertiary Amine |

| Urea Formation | Isocyanate (R-NCO) | Substituted Urea |

| Carbamate Formation | Chloroformate (R-O-COCl) | Carbamate |

Introduction of Substituents on the Aromatic Ring of the Dihydroindole

The benzene (B151609) ring of the dihydroindole scaffold is amenable to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents that can modulate the molecule's electronic and steric properties. The indoline nitrogen is an activating, ortho-, para-directing group. Due to steric hindrance from the five-membered ring at the ortho- (C7) position, substitution typically occurs at the para- (C5) position.

Halogenation: Halogens such as bromine and chlorine can be introduced onto the aromatic ring using electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). mdpi.com Enzymatic halogenation has also been explored as a method for the regioselective halogenation of indoles at the C3 position, which could be adapted for related scaffolds. nih.gov Indole-catalyzed protocols for the electrophilic bromination of aromatics have been developed as an environmentally benign method. rsc.org

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst such as aluminum chloride (AlCl₃). sigmaaldrich.comkhanacademy.orgorganic-chemistry.org The resulting aryl ketone is a versatile intermediate for further functionalization. The reaction deactivates the ring, preventing multiple acylations. organic-chemistry.org For indoles and activated systems, milder conditions are often necessary.

Nitration and Sulfonation: While classic nitrating and sulfonating conditions can be harsh, milder protocols can be employed to introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, which can serve as synthetic handles for further transformations.

The regioselectivity of these reactions is a key consideration. For N-acetylindoline, the acetyl group diminishes the activating effect of the nitrogen, but the para- (5-) position remains the most likely site for electrophilic attack. ic.ac.uk

Mechanistic Insights into Biological Activity Through Computational and Theoretical Studies

Quantum Chemical Analysis and Molecular Modeling of 4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine

Quantum chemical methods are employed to investigate the intrinsic properties of a molecule, such as its electronic structure and reactivity, which are fundamental to its biological function.

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can predict a variety of chemical properties and reactivity descriptors that are crucial for understanding how this compound might behave in a biological system. mdpi.commdpi.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

Further conceptual DFT indices, such as electrophilicity and nucleophilicity, can be calculated to provide a semi-quantitative measure of the molecule's ability to participate in reactions involving electron transfer. mdpi.com The molecular electrostatic potential (MESP) surface can also be mapped to identify electron-rich regions (potential hydrogen bond acceptors or sites for electrophilic attack) and electron-poor regions (potential hydrogen bond donors). mdpi.com For this compound, the nitrogen atoms of the amine and indole (B1671886) groups are expected to be key sites of interaction.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability, likely centered on the indole ring and amine group. |

| LUMO Energy | 0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Suggests high kinetic stability. |

| Electrophilicity Index (ω) | 1.3 eV | Provides a quantitative measure of the molecule's energy stabilization when accepting electrons. |

| Chemical Potential (μ) | -2.65 eV | Relates to the feasibility of the system exchanging electron density with its environment. mdpi.com |

This table presents illustrative data based on typical values for similar organic molecules and is not derived from experimental measurements of this compound.

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis involves exploring the potential energy surface of a molecule to identify its stable, low-energy conformations. researchgate.net For a flexible molecule like this compound, which has several rotatable bonds, this analysis is essential.

The process typically begins with a molecular mechanics force field to perform an initial, rapid exploration of the conformational space by systematically rotating key torsion angles. researchgate.net This search identifies a set of plausible conformers, which are then subjected to energy minimization to find the most stable geometries. researchgate.net More accurate quantum mechanical methods, such as DFT, can then be used to refine the energies of these minimized structures. researchgate.net This analysis reveals the relative energies of different conformers and the energy barriers between them, indicating which shapes the molecule is most likely to adopt in solution. nih.gov Understanding the preferred conformation is vital, as it may correspond to the "active" conformation required for binding to a receptor. nih.gov

Advanced Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its biological target over time, offering deeper insights than static docking models.

MD simulations can be used to refine the binding pose of this compound within the active site of a target protein, such as Indoleamine 2,3-dioxygenase (IDO1), a common target for indole derivatives. espublisher.comnih.gov Starting from an initial docked pose, the simulation calculates the forces between all atoms in the system and uses them to predict their movements over nanoseconds or microseconds.

This process allows for the characterization of stable and transient interactions between the ligand and specific amino acid residues in the binding site. mdpi.com Key interactions for indole-based ligands often include:

Hydrogen Bonds: The amine group and the indole N-H are potential hydrogen bond donors, while the nitrogen atom can also act as an acceptor. These can form crucial interactions with polar residues in the binding pocket.

Hydrophobic Interactions: The dihydroindole ring system and the butyl chain can form favorable van der Waals contacts with nonpolar residues.

π-π Stacking/T-shaped Interactions: The aromatic portion of the indole ring can interact with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

Cation-π Interactions: The protonated amine group can interact favorably with the electron-rich face of aromatic residues.

Table 2: Plausible Binding Site Interactions for this compound with a Hypothetical Kinase Target

| Ligand Moiety | Type of Interaction | Potential Interacting Residue | Significance |

|---|---|---|---|

| Protonated Amine | Hydrogen Bond / Salt Bridge | Aspartic Acid (Asp), Glutamic Acid (Glu) | Key anchoring interaction in the binding pocket. |

| Indole N-H | Hydrogen Bond | Carbonyl oxygen of backbone | Provides directional interaction and specificity. |

| Dihydroindole Ring | Hydrophobic / π-π Stacking | Phenylalanine (Phe), Leucine (Leu) | Contributes to binding affinity through non-polar contacts. |

| Butyl Chain | Hydrophobic | Valine (Val), Isoleucine (Ile) | Occupies a hydrophobic sub-pocket, enhancing affinity. |

This table illustrates potential interactions based on common binding motifs for similar scaffolds.

Predicting the binding affinity of a ligand to its target is a central goal of computer-aided drug design. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods for estimating the free energy of binding from MD simulation snapshots. nih.govnih.gov

The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the isolated receptor and ligand in solution from the free energy of the protein-ligand complex. researchgate.net The calculation is typically broken down into several components:

ΔE_MM: The molecular mechanics energy in the gas phase, including van der Waals (ΔE_vdW) and electrostatic (ΔE_ele) interaction energies.

ΔG_solv: The solvation free energy, which is further divided into a polar (ΔG_polar) and a nonpolar (ΔG_nonpolar) component. nih.gov

The polar component is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar component is often estimated from the solvent-accessible surface area (SASA). nih.gov While computationally less demanding than more rigorous methods like free energy perturbation (FEP), MM/PBSA can provide valuable rankings of binding affinities across a series of related compounds. nih.govresearchgate.net

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) for Analogues

Cheminformatics and QSAR studies are essential for systematically exploring the chemical space around a lead compound and for building predictive models that relate chemical structure to biological activity.

For analogues of this compound, a QSAR model can be developed to predict their biological potency. researchgate.net This involves generating a dataset of analogues with measured activities and calculating a wide range of molecular descriptors for each. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). Statistical methods are then used to build a mathematical equation that correlates a subset of these descriptors with activity.

Cheminformatics tools, such as self-organizing maps (SOMs), can be used to visualize the chemical diversity of a library of analogues. mdpi.com This helps in understanding the explored chemical space and identifying novel areas for synthesis. By mapping properties like potency or solubility onto these maps, structure-activity landscapes can be generated, providing intuitive guidance for designing new, improved analogues. mdpi.com

Development of Predictive Models for Biological Function

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the structural properties of a series of compounds and their biological activity. nih.gov For derivatives of the indole and indoline (B122111) scaffold, QSAR models are instrumental in forecasting their potential as therapeutic agents, such as anticancer or antioxidant molecules. nih.govmdpi.com

The development of a robust QSAR model involves several key steps:

Data Set Curation: A dataset of molecules with known biological activities (e.g., IC50 values) is compiled. For indole derivatives, this could include compounds tested against specific cancer cell lines or enzymes. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound in the dataset.

Model Building: Using statistical methods, a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability and applicability to new, untested compounds. espublisher.com

For instance, 2D and 3D-QSAR models have been successfully developed for various indole derivatives. nih.govmdpi.com These models can predict the antiproliferative activity against cancer cells or inhibitory potential against enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.govespublisher.com Such predictive tools allow for the rapid and economical screening of virtual libraries of compounds, prioritizing the synthesis of candidates with the highest predicted potency. eurjchem.com

Identification of Key Structural Descriptors Correlating with Activity

A primary benefit of QSAR modeling is the identification of specific molecular features, or descriptors, that are critical for a compound's biological activity. nih.gov By analyzing the validated QSAR equation, researchers can determine which structural, electronic, and physicochemical properties enhance or diminish the desired effect. This understanding is fundamental for lead optimization.

For compounds related to the this compound framework, key descriptors often include:

Electronic Effects: The distribution of charges and the presence of electron-donating or electron-withdrawing groups on the indole ring can significantly influence binding affinity to a biological target. nih.gov

Hydrophobicity: The lipophilic character of the molecule plays a crucial role in its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.gov

Steric Properties: The size and shape of substituents on the core structure determine the complementarity of the ligand with its binding site.

Topological and 3D Descriptors: These describe the molecule's connectivity, shape, and spatial arrangement of atoms. For example, pharmacophore models derived from 3D-QSAR can identify a specific spatial arrangement of features like hydrogen bond donors, acceptors, and aromatic rings that is essential for activity. nih.gov

Studies on related indole compounds have shown that specific fingerprints, such as atom triplets, can be the best descriptors for predicting activity against certain cell lines. nih.gov The identification of these critical descriptors guides medicinal chemists in modifying a lead compound to improve its potency and selectivity.

| Descriptor Type | Description | Potential Influence on Activity of Indole Derivatives |

| Electronic | Describes the electron distribution in the molecule (e.g., partial charges, dipole moment). | Influences electrostatic interactions and hydrogen bonding with the target protein. nih.gov |

| Hydrophobic | Quantifies the molecule's lipophilicity (e.g., LogP). | Affects membrane permeability and binding to hydrophobic pockets in the active site. nih.gov |

| Steric/Topological | Relates to the size, shape, and connectivity of the molecule (e.g., molecular weight, surface area). | Governs the fit of the molecule into the binding site; steric hindrance can prevent effective binding. |

| Pharmacophoric | Defines the spatial arrangement of key features (e.g., hydrogen bond donors/acceptors, aromatic rings). | Essential for creating a 3D map of the features required for molecular recognition at the active site. nih.gov |

In Silico Target Prediction and Network Pharmacology Approaches

While QSAR models predict if a compound will be active, in silico target prediction and network pharmacology aim to identify what proteins or pathways the compound will interact with. These approaches are crucial for understanding a molecule's mechanism of action, predicting potential side effects, and exploring new therapeutic uses (drug repurposing). mdpi.com

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This process can be broadly categorized into two main approaches: ligand-based and structure-based. mdpi.com

Ligand-Based Virtual Screening (LBVS): This method is employed when the 3D structure of the target protein is unknown, but a set of molecules known to be active against the target is available. nih.gov The approach relies on the principle that molecules with similar structures are likely to have similar biological activities. A model, or pharmacophore, is built based on the common structural features of the known active compounds, and this model is then used to screen databases for new molecules that fit the profile. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (typically from X-ray crystallography or NMR), SBVS can be used. mdpi.comnih.gov This powerful technique involves docking candidate molecules from a database into the binding site of the target protein computationally. nih.govresearchgate.net The docked poses are then scored based on their predicted binding affinity, allowing researchers to rank and prioritize compounds for experimental testing. nih.gov For indole derivatives, SBVS has been successfully used to identify inhibitors of targets like Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.govresearchgate.net

| Method | Principle | Requirements | Output |

| Ligand-Based Virtual Screening | Similar molecules have similar biological activities. | A set of known active ligands. | A ranked list of new molecules predicted to be active based on similarity to known actives. nih.gov |

| Structure-Based Virtual Screening | Complementarity of shape and chemistry between the ligand and the target's binding site. | A 3D structure of the target protein. | A ranked list of molecules with predicted binding modes and affinities for the target. mdpi.com |

Prediction of Polypharmacological Profiles and Theoretical Off-Target Interactions

It is increasingly recognized that most drugs interact with multiple targets rather than a single one, a concept known as polypharmacology. mdpi.com This can be responsible for both the therapeutic efficacy and the adverse side effects of a drug. Computational methods, often referred to as in silico target fishing, are highly effective at predicting these multi-target profiles. mdpi.com

By screening a compound like this compound against a large database of known protein structures, it is possible to identify not only its primary therapeutic target but also potential "off-targets." mdpi.com For example, studies on other complex indole derivatives have used online tools to predict affinities for multiple targets, such as lysosomal protective protein and Peroxisome proliferator-activated receptor-gamma (PPARγ), suggesting a multi-targeted mechanism of action. mdpi.com

This predictive capability is invaluable for:

Understanding Side Effects: Identifying interactions with unintended targets can explain observed adverse effects.

Drug Repurposing: Discovering new, therapeutically relevant targets for an existing drug or candidate can open up new clinical applications. mdpi.com

Designing Safer Drugs: In the lead optimization phase, molecules can be redesigned to minimize interactions with known off-targets that cause toxicity.

Network pharmacology then takes this a step further by placing the predicted drug-target interactions into the broader context of biological pathways and networks, providing a holistic view of the drug's potential effects on cellular systems.

No Publicly Available Data for "this compound"

Following a comprehensive search of scientific literature and chemical databases, no specific research findings detailing the molecular interactions and biological mechanisms of action for the chemical compound “this compound” could be located.

The performed searches for data pertaining to the requested outline, including receptor affinity profiles and enzymatic modulation studies, did not yield any results for this specific molecule. The available literature focuses on structurally related but distinct compounds, such as indole derivatives (rather than the specified dihydro-indole or indoline structure) or other indoline-based compounds with different substitution patterns.

Consequently, it is not possible to provide an article that meets the required specifications for detailed, scientifically accurate data on “this compound” regarding its interaction with:

Serotonergic receptors (5-HT1A, 5-HT7, SERT)

Dopaminergic receptors (D2)

Sigma receptors (σ1, σ2)

Other G Protein-Coupled Receptors (GPCRs)

Enzymes such as DNA gyrase or carbonic anhydrase

Without primary or secondary research data, the creation of an accurate and informative article as per the requested outline is not feasible.

Exploration of Molecular Interactions and Biological Mechanisms of Action

Enzymatic Modulation and Pathway Perturbation Studies

Influence on Key Signal Transduction Pathways (e.g., cellular proliferation pathways)

There is no available information detailing the influence of 4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine on key signal transduction pathways, including those involved in cellular proliferation. Research on other indole-containing compounds has shown that they can modulate pathways such as the Hedgehog signaling pathway, but specific data for this compound is absent. nih.gov

Cellular Mechanisms in Research Models (In Vitro Focus)

Impact on Cell Proliferation and Apoptosis in Disease Models

Specific studies on the impact of this compound on cell proliferation and apoptosis in any disease models have not been reported in the available scientific literature. While various indole (B1671886) derivatives have been investigated for their anti-proliferative and apoptotic effects in cancer cell lines, this particular compound's activity in this area is unknown. nih.govnih.govbeilstein-journals.orgmdpi.com

Modulation of Neurobiological Processes (e.g., neurotransmitter release, neuronal excitability)

There is no published research on the modulation of neurobiological processes by this compound. The effects of this compound on neurotransmitter release, neuronal excitability, or other neurobiological functions have not been investigated.

Effects on Biofilm Formation in Microbial Systems

The effect of this compound on biofilm formation in microbial systems has not been documented. Although indole and its derivatives are known to play a role in the regulation of biofilm formation in various bacteria, the specific activity of this compound is yet to be determined. nih.govnih.govmdpi.comgoogle.comresearchgate.net

Advanced Structure-Activity Relationship (SAR) Elucidation

Identification of Essential Pharmacophoric Elements for Target Engagement

Due to the lack of biological activity data, no structure-activity relationship (SAR) studies have been conducted for this compound. Consequently, the essential pharmacophoric elements of this compound for any potential target engagement have not been identified.

Correlation of Stereochemistry with Receptor Affinity and Functional Outcome

The stereochemical configuration of this compound is a critical determinant of its interaction with specific receptors. The molecule possesses two chiral centers, one at the C3 position of the indoline (B122111) ring and the other at the C2 position of the butan-2-amine side chain. This gives rise to four possible stereoisomers: (2S, 3S), (2R, 3R), (2S, 3R), and (2R, 3S).

Scientific literature on the specific stereoisomers of this compound and their differential binding affinities is not extensively available in publicly accessible databases. However, based on the principles of stereopharmacology, it is well-established that enantiomers of a chiral drug can exhibit significant differences in their affinity for a biological target. This is because biological receptors, being chiral themselves, provide a diastereomeric interaction environment for the enantiomers of a chiral ligand.

For instance, in analogous compounds with similar structural motifs, the (S)-enantiomer at a specific position might exhibit a higher affinity for a particular receptor compared to its (R)-enantiomer, or vice versa. This disparity in affinity often translates directly into differences in functional outcomes, where one isomer may act as a potent agonist or antagonist, while the other is significantly less active or may even exhibit a different pharmacological profile.

A hypothetical representation of how receptor affinity might vary between the stereoisomers of this compound is presented in the interactive data table below. It is important to note that these values are illustrative and not based on experimental data for this specific compound due to the current lack of such information in the scientific literature.

Interactive Data Table: Hypothetical Receptor Affinity (Ki in nM) of Stereoisomers

| Stereoisomer | Receptor A | Receptor B | Receptor C |

|---|---|---|---|

| (2S, 3S) | 15 | 250 | 1200 |

| (2R, 3R) | 350 | 80 | 1500 |

| (2S, 3R) | 800 | 1200 | 50 |

| (2R, 3S) | 1500 | 950 | 90 |

Positional Scanning and Substituent Effects on Biological Activity

The biological activity of this compound can be systematically modulated by introducing various substituents at different positions on the indoline ring and the butan-2-amine side chain. This process, known as positional scanning, is a cornerstone of structure-activity relationship (SAR) studies and is instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

Substitutions on the aromatic ring of the 2,3-dihydro-1H-indole moiety, particularly at the C5 and C6 positions, can significantly influence receptor binding. Electron-withdrawing groups (e.g., -Cl, -F, -CN) or electron-donating groups (e.g., -CH3, -OCH3) at these positions can alter the electronic distribution of the indole ring system, thereby affecting key interactions with the receptor's binding pocket, such as pi-stacking or hydrogen bonding.

Furthermore, modification of the nitrogen atom (N1) of the indoline ring with different alkyl or acyl groups can impact the compound's lipophilicity and its ability to form hydrogen bonds, which are crucial for receptor engagement and membrane permeability.

On the butan-2-amine side chain, the nature of the amine group (primary, secondary, or tertiary) and the length and branching of the alkyl chain are critical for determining the compound's interaction with the receptor. For example, N-methylation of the amine can alter its basicity and steric profile, leading to changes in receptor affinity and functional activity.

Interactive Data Table: Hypothetical Biological Activity (IC50 in nM) of Substituted Analogs

| Position of Substitution | Substituent | Biological Activity (IC50 in nM) |

|---|---|---|

| C5 | -H (Parent) | 100 |

| C5 | -Cl | 50 |

| C5 | -OCH3 | 200 |

| C6 | -H (Parent) | 100 |

| C6 | -F | 75 |

| C6 | -CH3 | 150 |

| N1 | -H (Parent) | 100 |

| N1 | -CH3 | 80 |

| N1 | -COCH3 | 300 |

Future Perspectives and Translational Research Avenues for 4 2,3 Dihydro 1h Indol 3 Yl Butan 2 Amine

Rational Design of Next-Generation 4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine Analogues

Rational, structure-based drug design is a cornerstone for evolving lead compounds into potent and selective clinical candidates. nih.govnih.gov For analogues of this compound, this approach involves systematically modifying its core structure to enhance interactions with biological targets and improve pharmacokinetic properties. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide these modifications. nih.govnih.govnih.gov

Key areas for structural modification include:

The Dihydroindole Ring: Introducing substituents on the aromatic portion of the dihydroindole nucleus can modulate electronic properties and create new interaction points with target proteins.

The Butylamine Side Chain: Altering the length, rigidity, and stereochemistry of the side chain can significantly impact binding affinity and selectivity.

The Primary Amine: N-alkylation or conversion to other functional groups (e.g., amides) can fine-tune the compound's physicochemical properties and hydrogen bonding capacity. nih.gov

| Modification Strategy | Rationale | Potential Impact | Relevant Research Approach |

|---|---|---|---|

| Substitution on the Dihydroindole Aromatic Ring | To explore new binding pockets and alter electronic properties. | Enhanced potency, improved selectivity, modulated metabolic stability. | Molecular Docking, SAR Studies. nih.govmdpi.com |

| Variation of the Butylamine Linker | To optimize the distance and orientation to target residues. | Increased binding affinity and target specificity. | Conformational Analysis, Pharmacophore Modeling. nih.gov |

| Functionalization of the Amine Group | To modify hydrogen bonding potential and physicochemical properties (e.g., pKa, lipophilicity). | Improved cell permeability, reduced off-target effects, altered pharmacokinetic profile. | ADMET Prediction, Bioisosteric Replacement Studies. academie-sciences.fr |

Many prevalent pathologies, such as cancer and neurodegenerative diseases, are multifactorial, involving multiple dysregulated biological pathways. nih.gov The multi-target-directed ligand (MTDL) approach aims to design single molecules that can modulate several targets simultaneously, potentially offering superior efficacy and a reduced risk of drug resistance compared to combination therapies. nih.govnih.gov

The this compound scaffold is an excellent starting point for MTDL design. researchgate.net By integrating a second pharmacophore into the molecule, it is conceivable to create hybrid compounds that interact with distinct targets. For example, in the context of Alzheimer's disease, the dihydroindole-amine moiety could be linked to a fragment known to inhibit cholinesterase, resulting in a dual-action agent that also targets another pathological process, such as neuroinflammation. nih.gov The design of such molecules often leverages known chemical scaffolds and considers the similarities in target binding pockets to achieve the desired polypharmacology. nih.gov

To elucidate the mechanism of action and cellular fate of this compound and its analogues, the development of specialized chemical tools is essential. Fluorescent probes, created by covalently attaching a fluorophore to the parent molecule, are powerful instruments for visualizing the compound's subcellular localization and target engagement in living cells through advanced imaging techniques. nih.govnih.gov

The indole (B1671886) nucleus itself possesses intrinsic fluorescent properties that can be modulated and enhanced through chemical modification to produce probes with long-wavelength emissions suitable for bioimaging. researchgate.net A potential strategy involves functionalizing the dihydroindole ring or the terminus of the side chain with a suitable dye. These probes would enable real-time tracking of the molecule, providing invaluable insights into its pharmacodynamics at a cellular level. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.combeilstein-journals.org For the optimization of the this compound scaffold, ML algorithms can be trained on existing chemical and biological data to build predictive models. researchgate.net

These models can be applied to:

Predict Biological Activity: QSAR models can forecast the potency of novel analogues before their synthesis, prioritizing the most promising candidates. nih.gov

Optimize ADMET Properties: ML can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, helping to identify compounds with favorable drug-like properties early in the discovery process. researchgate.net

Plan Synthetic Routes: AI tools can analyze vast reaction databases to propose the most efficient and cost-effective synthetic pathways for novel analogues. mdpi.com

Bayesian optimization, a specific ML technique, has proven effective in optimizing reaction conditions with multiple variables, which could significantly streamline the synthesis of new derivatives. nih.gov

| AI/ML Application | Objective | Expected Outcome | Enabling Technology |

|---|---|---|---|

| Predictive Modeling (QSAR) | Forecast the biological activity of virtual compounds. | Prioritization of high-potency analogues for synthesis. | Deep Learning, Random Forest Algorithms. researchgate.net |

| ADMET Prediction | Identify candidates with favorable pharmacokinetic and safety profiles. | Reduction in late-stage attrition of drug candidates. | In Silico Modeling, Reverse Screening. mdpi.comnih.gov |

| Retrosynthesis Planning | Propose efficient and novel synthetic routes. | Accelerated synthesis of target molecules and reduced resource expenditure. | Computer-Assisted Synthesis Planning (CASP) Software. mdpi.com |

| Reaction Optimization | Identify optimal conditions (e.g., catalyst, solvent, temperature) for chemical reactions. | Increased reaction yields and purity, enabling faster scale-up. | Bayesian Optimization, Automated Flow Chemistry Platforms. nih.gov |

Exploration of Novel Therapeutic Hypotheses for the Dihydroindole-Amine Scaffold in Preclinical Research

The indole and indoline (B122111) scaffolds are present in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. researchgate.netresearchgate.netnih.govmdpi.com This versatility suggests that the this compound scaffold could be explored for novel therapeutic applications beyond its initial target profile.

Preclinical research can investigate new hypotheses, such as:

Oncology: Dihydroindole derivatives could be designed as inhibitors of key cancer-related targets like protein kinases or indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune escape. researchgate.netnih.govnih.gov

Neurodegenerative Diseases: The scaffold's structural similarity to neurotransmitters like serotonin (B10506) suggests potential applications in modulating neuro-receptors or other CNS targets. nih.gov

Infectious Diseases: Indole derivatives have shown promise as antiviral and antibacterial agents, opening avenues for developing new treatments for infectious diseases. nih.gov

These hypotheses would need to be rigorously tested in preclinical models to validate the therapeutic potential of the scaffold in new disease areas.

Methodological Advancements in In Vitro and Ex Vivo Biological Evaluation

The robust evaluation of novel this compound analogues requires sophisticated biological assays that can provide deep mechanistic insights. Methodological advancements in in vitro and ex vivo testing platforms are crucial for accurately characterizing the efficacy and selectivity of these compounds.

Future evaluation strategies should incorporate:

High-Content Screening (HCS): Automated microscopy and image analysis to assess multiple cellular parameters simultaneously, providing a detailed picture of the compound's effects on cell health and function.

Patient-Derived Cell Models: Using cells or organoids derived from patients to test compound efficacy in a more clinically relevant context.

Ex Vivo Tissue Analysis: Evaluating the compound's activity and target engagement in intact tissue samples, which can offer better predictions of in vivo response. researchgate.netresearchgate.net

Advanced Mass Spectrometry and PET Imaging: Techniques to quantify compound distribution and target occupancy in ex vivo and in vivo systems, providing critical pharmacokinetic and pharmacodynamic data. researchgate.netresearchgate.net

These advanced methodologies will be instrumental in selecting the most promising candidates for further development and eventual translation to clinical studies.

Q & A

Q. What are key considerations for in vitro vs. in vivo pharmacological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.